molecular formula C14H21NO2S B11172321 2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzamide

2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzamide

Cat. No.: B11172321
M. Wt: 267.39 g/mol
InChI Key: GZNQWFVFTBOLMX-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a 3-methylbutyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methylsulfanylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylbutylamine to yield the benzamide core.

    Introduction of the Methoxy Group: The methoxy group can be introduced through the methylation of the hydroxyl group on the benzamide core using methyl iodide in the presence of a base such as potassium carbonate.

    Final Product Formation: The final product, this compound, is obtained by combining the benzamide core with the methoxy group under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzamide shares structural similarities with other benzamide derivatives such as:
    • 2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzoic acid
    • 2-methoxy-N-(3-methylbutyl)-4-(methylsulfanyl)benzylamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy, methylsulfanyl, and 3-methylbutyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

2-methoxy-N-(3-methylbutyl)-4-methylsulfanylbenzamide

InChI

InChI=1S/C14H21NO2S/c1-10(2)7-8-15-14(16)12-6-5-11(18-4)9-13(12)17-3/h5-6,9-10H,7-8H2,1-4H3,(H,15,16)

InChI Key

GZNQWFVFTBOLMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

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